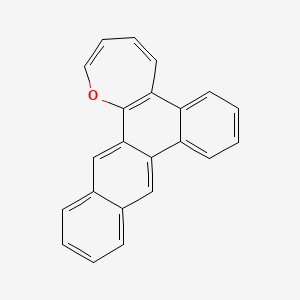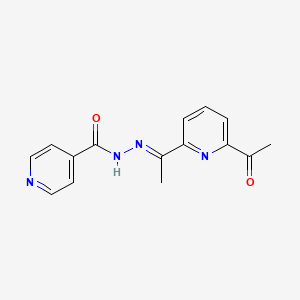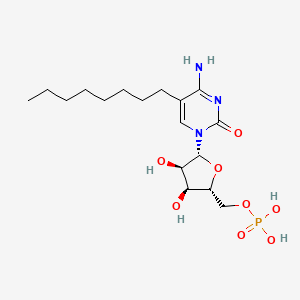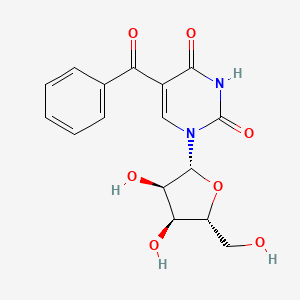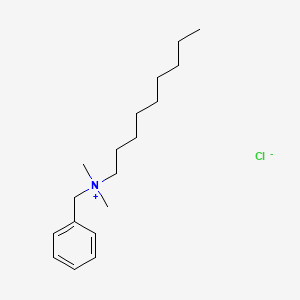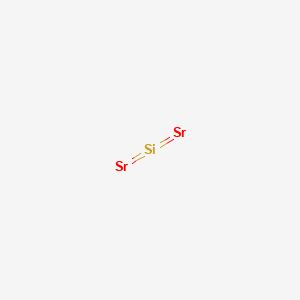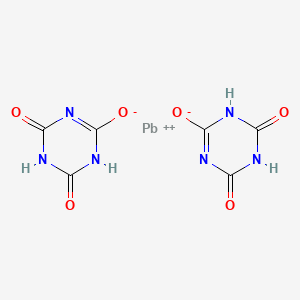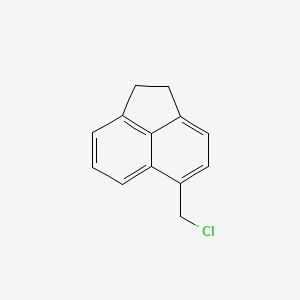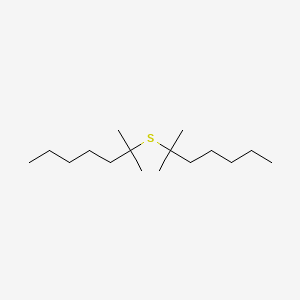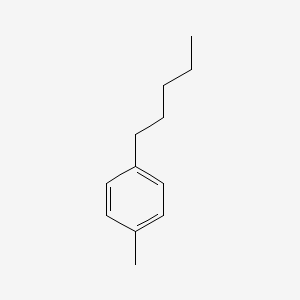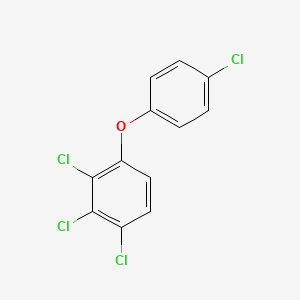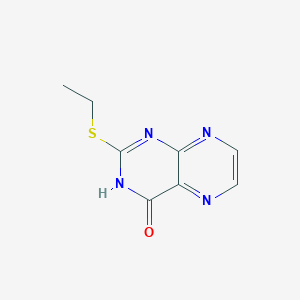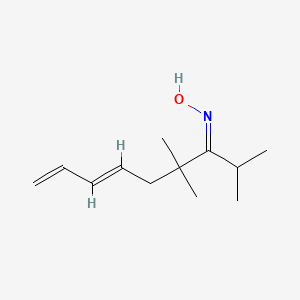
Sodium 7-aminonaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-aminonaphthalene-1-sulphonate is an organic compound with the molecular formula C10H8NNaO3S. It is a derivative of naphthalene, where an amino group is attached to the seventh position and a sulphonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminonaphthalene-1-sulphonate typically involves the sulfonation of 7-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to produce 7-aminonaphthalene-1-sulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 7-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amino derivatives with reduced sulphonate groups.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Scientific Research Applications
Sodium 7-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of protein-ligand interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of sodium 7-aminonaphthalene-1-sulphonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphonate group enhances solubility and facilitates transport across cell membranes. These interactions enable the compound to act as a fluorescent probe, binding to specific sites and emitting light upon excitation .
Comparison with Similar Compounds
- Sodium 1-aminonaphthalene-4-sulphonate
- Sodium 2-aminonaphthalene-1-sulphonate
- Sodium 6-aminonaphthalene-2-sulphonate
Comparison: Sodium 7-aminonaphthalene-1-sulphonate is unique due to the specific positioning of the amino and sulphonate groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and fluorescence characteristics, making it particularly useful in certain applications such as fluorescence microscopy and analytical chemistry .
Properties
CAS No. |
27931-06-2 |
|---|---|
Molecular Formula |
C10H8NNaO3S |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
sodium;7-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
KKELBCJRSSENSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


